molecular formula C11H13BrN4 B6631771 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine

5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine

货号 B6631771
分子量: 281.15 g/mol
InChI 键: SZKOHMQJGNPUBP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine, also known as BI-2536, is a small molecule inhibitor that targets the Polo-like kinase 1 (PLK1) protein. PLK1 plays a crucial role in cell division and is overexpressed in many types of cancer. BI-2536 has shown promising results in preclinical studies and is currently being developed as a potential anticancer drug.

作用机制

5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine targets PLK1, a protein that plays a critical role in cell division. PLK1 is overexpressed in many types of cancer and is essential for the survival of cancer cells. 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine binds to the ATP-binding pocket of PLK1, inhibiting its activity and preventing cell division. This leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects
5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine has been shown to have a potent antiproliferative effect on cancer cells. It induces cell cycle arrest and apoptosis, leading to the death of cancer cells. 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine also has antiangiogenic properties, inhibiting the formation of new blood vessels that are necessary for tumor growth and metastasis.

实验室实验的优点和局限性

5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied in preclinical models of cancer. 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine is also highly selective for PLK1 and does not target other kinases, reducing the risk of off-target effects. However, 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine has some limitations, including its poor solubility in aqueous solutions and its potential toxicity in vivo.

未来方向

There are several future directions for the development of 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine as an anticancer drug. One potential direction is the development of more potent and selective PLK1 inhibitors. Another direction is the investigation of the combination of 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine with other anticancer drugs to enhance its efficacy. Additionally, the development of biomarkers to predict patient response to 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine could help identify patients who are most likely to benefit from treatment. Finally, the development of new drug delivery systems could help overcome the limitations of 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine, such as its poor solubility.

合成方法

The synthesis of 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine involves several steps, starting with the reaction of 2-amino-6-methylpyridine with 2-bromomethylimidazole to form 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine. This intermediate is then treated with various reagents to yield the final product. The synthesis of 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine has been optimized to achieve high yields and purity.

科学研究应用

5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, prostate, and colon cancer. 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine has also been shown to be effective in combination with other anticancer drugs, such as paclitaxel and gemcitabine.

属性

IUPAC Name

5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN4/c1-9-10(12)2-3-11(15-9)14-5-7-16-6-4-13-8-16/h2-4,6,8H,5,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKOHMQJGNPUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NCCN2C=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。